molecular formula C17H18F3NO2S B2472534 N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 1797873-49-4

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No.: B2472534
CAS No.: 1797873-49-4
M. Wt: 357.39
InChI Key: GTDUOWZWWUDYFK-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a complex organic compound characterized by the presence of a thiophene ring, a trifluoromethyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide involves its interaction with specific molecular targets. The thiophene ring and trifluoromethyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is unique due to the combination of the thiophene ring, trifluoromethyl group, and propanamide moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(2-methoxy-2-thiophen-3-ylethyl)-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO2S/c1-23-15(13-8-9-24-11-13)10-21-16(22)7-4-12-2-5-14(6-3-12)17(18,19)20/h2-3,5-6,8-9,11,15H,4,7,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDUOWZWWUDYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCC1=CC=C(C=C1)C(F)(F)F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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